N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide
CAS No.: 1243989-49-2
Cat. No.: VC8222090
Molecular Formula: C14H12N2O3
Molecular Weight: 256.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1243989-49-2 |
|---|---|
| Molecular Formula | C14H12N2O3 |
| Molecular Weight | 256.26 g/mol |
| IUPAC Name | N-[2-(3-nitrophenyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C14H12N2O3/c1-10(17)15-14-8-3-2-7-13(14)11-5-4-6-12(9-11)16(18)19/h2-9H,1H3,(H,15,17) |
| Standard InChI Key | LEKLMGTZPSFOGM-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
N-(3'-Nitro[1,1'-biphenyl]-2-yl)-acetamide is an organic compound belonging to the class of acetamides. It consists of an acetamide functional group attached to a biphenyl structure, which is further substituted with a nitro group at the 3' position. This molecular structure suggests potential applications in medicinal chemistry, material science, and as an intermediate in organic synthesis.
Structural Characteristics
The compound features:
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Core Structure: A biphenyl moiety (two benzene rings connected by a single bond).
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Substituents:
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A nitro group (-NO₂) at the 3' position of the biphenyl.
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An acetamide group (-NHCOCH₃) attached to the 2-position of the biphenyl ring.
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Synthesis Pathway
The synthesis of N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide typically involves:
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Nitration of Biphenyl: Biphenyl undergoes electrophilic aromatic substitution to introduce a nitro group at the 3' position.
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Acetylation Reaction: The nitrated biphenyl is treated with acetic anhydride or acetyl chloride in the presence of a base or catalyst to form the acetamide derivative.
General Reaction Scheme:
Analytical Characterization
The compound can be characterized using various spectroscopic and analytical techniques:
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NMR Spectroscopy:
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¹H NMR: Signals corresponding to aromatic protons (7–8 ppm), amide NH (8–9 ppm), and methyl protons of the acetamide group (~2 ppm).
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¹³C NMR: Peaks for aromatic carbons (~120–140 ppm), carbonyl carbon (~170 ppm), and methyl carbon (~20 ppm).
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Infrared (IR) Spectroscopy:
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Strong absorption bands for nitro group stretching (~1500–1600 cm⁻¹).
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Amide carbonyl stretching (~1650 cm⁻¹).
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Mass Spectrometry (MS):
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Molecular ion peak at ~256 m/z confirming molecular weight.
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X-ray Crystallography (if applicable): Provides detailed insights into molecular geometry and intermolecular interactions.
Potential Applications
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Pharmaceutical Research:
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The biphenyl scaffold is common in drug design due to its ability to interact with biological targets.
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The nitro and amide groups may contribute to hydrogen bonding and electronic interactions, making it a candidate for antimicrobial or anti-inflammatory studies.
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Material Science:
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Nitro-substituted biphenyl derivatives are often explored for their optical and electronic properties.
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Synthetic Intermediate:
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Can serve as a precursor for further chemical modifications, such as reduction of the nitro group to an amine for subsequent derivatization.
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Biological Relevance
While specific biological activities of N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide are not yet well-documented, structurally similar compounds have been studied for:
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Antimicrobial properties.
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Anti-inflammatory potential through inhibition of enzymes like cyclooxygenase (COX).
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Anticancer activity by disrupting cellular pathways.
Safety and Handling
As with most nitroaromatic compounds:
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Toxicity: Nitro groups can be toxic if metabolized into reactive intermediates.
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Precautions: Handle with gloves and eye protection in a well-ventilated area or fume hood.
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Storage: Store in a cool, dry place away from light and moisture.
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